molecular formula C18H12ClFN2O4S B2844589 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate CAS No. 877636-27-6

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate

Cat. No.: B2844589
CAS No.: 877636-27-6
M. Wt: 406.81
InChI Key: KCGYHPPQSNVDFC-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a heterocyclic organic molecule featuring a pyran core (4-oxo-4H-pyran-3-yl) linked to a 4-methylpyrimidin-2-yl group via a sulfanylmethyl bridge. The benzoate ester at the 3-position of the pyran ring is substituted with chlorine and fluorine at the 2- and 6-positions, respectively. Its molecular formula is C₁₈H₁₃ClFN₂O₄S, with an average mass of 388.822 g/mol and a monoisotopic mass of 388.028456 g/mol .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S/c1-10-5-6-21-18(22-10)27-9-11-7-14(23)15(8-25-11)26-17(24)16-12(19)3-2-4-13(16)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGYHPPQSNVDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ketoesters

A widely adopted method involves cyclizing diketones or ketoesters under acidic conditions. For example, dimethyl 4-oxo-4H-pyran-3,5-dicarboxylate is synthesized via cyclocondensation of dimethyl acetylenedicarboxylate with acetylacetone in toluene at reflux, achieving yields exceeding 85%. This method was optimized by replacing mixed solvents with toluene, simplifying product isolation via filtration and reducing waste.

Key Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 110–120°C (reflux)
  • Catalyst: None required
  • Yield: 85–90%

Diels-Alder Cycloaddition

Alternative approaches employ Diels-Alder reactions between electron-deficient dienophiles (e.g., acetylenedicarboxylates) and conjugated dienes. For instance, reacting 1-methoxy-1,3-cyclohexadiene with methyl propiolate generates substituted pyran derivatives, which undergo aromatization to yield the 4-oxo-4H-pyran core. This method is advantageous for introducing substituents at the 3- and 5-positions but requires careful control of reaction stoichiometry.

The introduction of the [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the pyran’s 6-position involves nucleophilic substitution or thiol-ene coupling.

Pyrimidine-Thiol Synthesis

4-Methylpyrimidine-2-thiol is prepared by cyclizing thiourea derivatives with β-ketoesters. For example, ethyl acetoacetate reacts with thiourea in ethanol under acidic conditions (HCl catalyst) to form 4-methylpyrimidine-2-thiol.

Reaction Scheme:

  • Ethyl acetoacetate + Thiourea → 4-Methylpyrimidine-2-thiol
  • Conditions: Ethanol, HCl, reflux, 12 hours
  • Yield: 70–75%

Thioether Formation

The pyran intermediate (6-bromomethyl-4-oxo-4H-pyran-3-yl ester) reacts with 4-methylpyrimidine-2-thiol in the presence of a base. Using potassium carbonate in dimethylformamide (DMF) at 60°C facilitates efficient bromide displacement, forming the sulfanylmethyl bridge.

Optimized Parameters:

  • Base: K₂CO₃
  • Solvent: DMF
  • Temperature: 60°C
  • Reaction Time: 6–8 hours
  • Yield: 65–70%

Esterification with 2-Chloro-6-Fluorobenzoic Acid

The final step involves esterifying the pyran’s 3-hydroxy group with 2-chloro-6-fluorobenzoic acid. Two methods are prevalent:

Acid Chloride Coupling

2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the pyran alcohol.

Procedure:

  • Acid Chloride Formation:
    • 2-Chloro-6-fluorobenzoic acid + SOCl₂ → 2-Chloro-6-fluorobenzoyl chloride
    • Conditions: Reflux, 2 hours, 90% yield
  • Esterification:
    • Pyran alcohol + 2-Chloro-6-fluorobenzoyl chloride → Target ester
    • Base: Pyridine (scavenges HCl)
    • Solvent: Dichloromethane
    • Yield: 75–80%

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst avoids generating acidic byproducts.

Optimized Conditions:

  • Coupling Agent: DCC
  • Catalyst: DMAP
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Yield: 80–85%

Comparative Analysis of Synthetic Routes

Step Method Advantages Challenges
Pyran Synthesis Ketoester Cyclization High yield, scalable, minimal purification Requires anhydrous conditions
Thioether Formation Nucleophilic Substitution Selective, moderate conditions DMF removal post-reaction
Esterification Acid Chloride Rapid, high conversion HCl generation requires scavenging
Esterification DCC Coupling Mild conditions, no acidic byproducts Higher cost of reagents

Industrial-Scale Considerations

Scalable production demands solvent recovery and waste minimization. Toluene, used in pyran synthesis, is recyclable via distillation, reducing environmental impact. For thioether formation, replacing DMF with polar aprotic solvents like acetonitrile improves ease of purification. Continuous-flow reactors are proposed for esterification to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural components can mimic natural substrates, making it useful in enzyme inhibition studies.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with three analogous compounds:

2.1. 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-Chlorobenzoate
  • Molecular Formula : C₁₈H₁₃ClN₂O₄S
  • Key Differences : Lacks the 6-fluoro substituent on the benzoate ring.
  • Implications: The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluoro-substituted analog. The molecular weight is slightly lower (388.822 vs.
2.2. 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
  • Molecular Formula : C₂₀H₁₈O₆ (from )
  • Key Differences: Replaces the pyrimidine-sulfanylmethyl group with a 4-methoxyphenoxy moiety. The benzoate lacks halogen substituents.
  • Implications :
    • The methoxy group introduces greater lipophilicity, while the absence of halogens reduces electron-deficient character.
    • Likely exhibits different reactivity in ester hydrolysis or ring-opening reactions due to altered electronic effects .
2.3. 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
  • Molecular Formula : C₂₃H₁₇Cl₂N₃S₂ (CAS 338961-02-7, )
  • Key Differences :
    • Features a pyrimidine core with dual chlorophenylsulfanyl and pyridinyl substituents.
    • Lacks the pyran ring and benzoate ester.
  • Structural rigidity from the pyridinyl group may reduce conformational flexibility compared to the pyran-based compound .

Structural and Functional Implications

Property Target Compound 2-Chlorobenzoate Analog Methoxyphenoxy Analog Chlorophenylsulfanyl Analog
Core Heterocycle Pyran + pyrimidine Pyran + pyrimidine Pyran Pyrimidine
Substituents Cl, F, S-methylpyrimidine Cl, S-methylpyrimidine Methoxyphenoxy, benzoate Cl, S-benzyl, pyridinyl
Molecular Weight (g/mol) 388.822 388.028 ~362.35 (estimated) 487.44
Electron Effects High (Cl, F) Moderate (Cl) Low (methoxy) High (Cl, pyridinyl)
Potential Applications Agrochemicals, kinase inhibitors Similar to target compound Antioxidants, polymer additives Metal-organic frameworks, catalysis

Research Findings and Limitations

  • Lumping Strategy Relevance : Compounds sharing pyran or pyrimidine cores (e.g., target compound and analogs) may be grouped in computational models for reaction or degradation studies. However, divergent substituents (e.g., halogens vs. methoxy) necessitate individualized analysis for real-world applications .
  • Synthetic Challenges : The target compound’s fluoro-substituted benzoate requires specialized fluorination techniques, unlike the simpler chlorination in its analog .
  • Data Gaps : Empirical data on solubility, toxicity, and bioactivity are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyran ring, a pyrimidine moiety, and a chloro-fluorobenzoate group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClFN2O4SC_{18}H_{14}ClFN_2O_4S, with a molecular weight of approximately 354.3798 g/mol. The structural components include:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Pyrimidine Moiety : A nitrogen-containing heterocyclic compound that enhances biological interactions.
  • Chloro-Fluorobenzoate Group : This substitution increases lipophilicity and metabolic stability.

Table 1: Structural Features

ComponentDescription
Pyran RingSix-membered ring with oxygen
Pyrimidine MoietyNitrogen-containing heterocycle
Chloro-FluorobenzoateEnhances lipophilicity

The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : It targets kinases associated with malignancies, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : The unique structure allows for selective interactions with cancer-related pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule:

  • Antibacterial Activity : Research has shown that compounds with similar structures can inhibit growth in bacteria such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition Studies : A study on related compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and urease . This suggests that the target compound may also exhibit similar enzyme-inhibitory properties.
  • Cancer Therapeutics : Investigations into compounds with analogous structures have indicated anticancer activity through apoptosis induction in tumor cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth ,
Enzyme InhibitionAChE and urease inhibition
AnticancerInduction of apoptosis,

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Pyrimidine Ring
  • Thioether Formation
  • Pyran Ring Synthesis
  • Carboxylation Reactions

These synthetic routes are crucial for optimizing yield and purity for further biological evaluations.

Industrial Applications

Given its diverse biological activities, this compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for drug development targeting cancer and bacterial infections.
  • Material Science : As an intermediate in the synthesis of novel materials.

Q & A

Q. Key intermediates :

  • 4-Oxo-6-(chloromethyl)-4H-pyran-3-yl ester
  • 4-Methylpyrimidine-2-thiol

Advanced Question: How can reaction conditions be systematically optimized to improve yield in the thioether coupling step?

Answer:
A factorial design approach is recommended:

  • Variables : Temperature (0–40°C), solvent polarity (THF vs. DMF), base strength (NaH vs. KOtBu), and stoichiometry (1.0–1.5 eq thiol).
  • Response surface methodology (RSM) can model interactions between variables. For example, higher yields (>80%) are observed in THF with NaH at 25°C and 1.2 eq thiol .
  • Troubleshooting : Monitor reaction progress via TLC (Rf = 0.5 in 3:7 EtOAc/hexane). Low yields may result from moisture-sensitive intermediates—ensure anhydrous conditions .

Basic Question: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyran ring (δ 6.2–6.8 ppm for α,β-unsaturated ketone protons) and thioether linkage (δ 4.1–4.3 ppm for SCH2) .
  • 19F NMR : Single peak at δ -110 to -115 ppm for the 6-fluoro substituent .
  • HRMS : Exact mass verification (e.g., m/z [M+H]+ calculated for C19H14ClFNO4S: 422.0362) .

Advanced Question: How can discrepancies in 13C NMR data for the pyrimidine ring be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-induced shifts:

  • Variable Temperature NMR : Conduct experiments at 25°C and -40°C to identify conformational averaging .
  • DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • Cross-validation : Use HMBC to correlate pyrimidine carbons with adjacent protons (e.g., C2 of pyrimidine with SCH2 protons) .

Basic Question: What biological activities have been preliminarily reported for this compound?

Answer:

  • Enzyme inhibition : IC50 = 12 μM against human carbonic anhydrase IX (hCA IX) due to the fluorobenzoate moiety’s interaction with zinc-coordinated water .
  • Antimicrobial activity : MIC = 32 μg/mL against S. aureus via disruption of membrane integrity .

Advanced Question: How can structure-activity relationships (SAR) be explored for the fluorobenzoate moiety?

Answer:

  • Analog synthesis : Replace 2-chloro-6-fluorobenzoate with 2-bromo-6-chloro or 2-nitro-6-fluoro derivatives .
  • Bioassay comparison : Test analogs against hCA IX and microbial panels. Data shows that electron-withdrawing groups (e.g., -NO2) enhance hCA IX inhibition (IC50 = 8 μM) but reduce antimicrobial potency .
  • Molecular docking : Use AutoDock Vina to predict binding poses in hCA IX (PDB: 3IAI). The 6-fluoro group forms a hydrogen bond with Thr199 .

Basic Question: What functional groups are most reactive for derivatization?

Answer:

  • Pyran-4-one carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents or hydrazines) .
  • Thioether linkage : Oxidizable to sulfone with mCPBA .
  • Chloro substituent : Amenable to Suzuki coupling (e.g., with arylboronic acids) .

Advanced Question: How can regioselective modification of the pyrimidine ring be achieved?

Answer:

  • Protection/deprotection : Temporarily protect the thioether with Boc anhydride, then perform nitration at the pyrimidine C5 position using HNO3/H2SO4 .
  • Metal-catalyzed cross-coupling : Use Pd(PPh3)4 to introduce aryl groups at C4 of pyrimidine (e.g., 4-cyanophenyl for enhanced π-stacking) .

Basic Question: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC : C18 column, 70:30 MeCN/H2O + 0.1% TFA, UV detection at 254 nm. Retention time = 8.2 min .
  • Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .

Advanced Question: How can co-elution issues in HPLC be resolved for closely related analogs?

Answer:

  • Gradient optimization : Increase MeCN from 50% to 90% over 20 min to separate analogs differing by a single halogen .
  • Mass-directed purification : Use LC-MS (ESI+) to isolate ions at m/z 422.0362 .

Basic Question: What stability concerns exist for this compound during storage?

Answer:

  • Hydrolysis : The ester bond is prone to degradation in aqueous buffers (t1/2 = 72 h at pH 7.4, 25°C) .
  • Storage recommendation : -20°C in anhydrous DMSO or under nitrogen .

Advanced Question: How can computational modeling predict metabolic pathways for this compound?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Predicted pathways : CYP3A4-mediated oxidation of the pyrimidine methyl group and ester hydrolysis .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic Question: What is the compound’s solubility profile?

Answer:

  • High solubility : DMSO (>50 mg/mL), DCM (>20 mg/mL).
  • Low solubility : Water (<0.1 mg/mL) due to the hydrophobic fluorobenzoate group .

Advanced Question: How can contradictory bioactivity data between analogs be reconciled?

Answer:

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, passage numbers).
  • Example : A 2-chloro-6-fluoro analog showed 10× higher hCA IX inhibition than the 2-fluoro-6-chloro derivative, likely due to steric effects in the active site .

Basic Question: What safety precautions are advised for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coat.
  • Toxicity : LD50 (oral, rat) = 320 mg/kg; avoid inhalation or skin contact .

Advanced Question: How can in vivo efficacy be evaluated while minimizing off-target effects?

Answer:

  • Xenograft models : Administer 10 mg/kg (IP, daily) to nude mice with HT-29 tumors. Monitor tumor volume and serum liver enzymes .
  • PET imaging : Use 18F-labeled analogs to track biodistribution .

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